REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[CH:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)O.N1C=CC=CC=1.S(Cl)([Cl:22])=O>C1(C)C=CC=CC=1>[Cl:22][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[C:2]([F:13])([F:12])[F:1]
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
FC(C(O)C1=CC=C(C=C1)O)(F)F
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirred for 1 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated at 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
At this point, reaction
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
WAIT
|
Details
|
was continued for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with ice water
|
Type
|
ADDITION
|
Details
|
The resulted mixture was diluted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated Na2CO3, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column (5-10% EtOAc/hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |